molecular formula C16H23NO3 B10833272 Cyclohexyl carbamate derivative 4

Cyclohexyl carbamate derivative 4

Cat. No.: B10833272
M. Wt: 277.36 g/mol
InChI Key: XMUAVVZKNAMDEP-UHFFFAOYSA-N
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Description

Cyclohexyl carbamate derivative 4 is a chemical compound belonging to the class of carbamates, which are esters of carbamic acid. This compound is characterized by the presence of a cyclohexyl group attached to the carbamate moiety. Carbamates are known for their versatile applications in various fields, including pharmaceuticals, agriculture, and polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl carbamate derivative 4 can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with an appropriate carbonyl compound, such as a chloroformate or an isocyanate. The reaction typically occurs under mild conditions, often in the presence of a base like triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also incorporate catalysts to enhance the reaction rate and yield. The use of environmentally friendly solvents and reagents is often prioritized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl carbamate derivative 4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamoyl derivatives.

    Reduction: Reduction reactions can convert the carbamate group into an amine.

    Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products: The major products formed from these reactions include various substituted carbamates, amines, and other functionalized derivatives .

Scientific Research Applications

Cyclohexyl carbamate derivative 4 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexyl carbamate derivative 4 involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibitors used in medicine. The cyclohexyl group may also contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Cyclohexyl carbamate derivative 4 can be compared with other carbamate compounds, such as:

    Methyl carbamate: A simpler carbamate with a methyl group instead of a cyclohexyl group.

    Ethyl carbamate: Similar to methyl carbamate but with an ethyl group.

    Phenyl carbamate: Contains a phenyl group, which imparts different chemical and biological properties.

Uniqueness: this compound is unique due to the presence of the cyclohexyl group, which provides distinct steric and electronic effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

(3,3,5-trimethylcyclohexyl) N-(2-hydroxyphenyl)carbamate

InChI

InChI=1S/C16H23NO3/c1-11-8-12(10-16(2,3)9-11)20-15(19)17-13-6-4-5-7-14(13)18/h4-7,11-12,18H,8-10H2,1-3H3,(H,17,19)

InChI Key

XMUAVVZKNAMDEP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)NC2=CC=CC=C2O

Origin of Product

United States

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